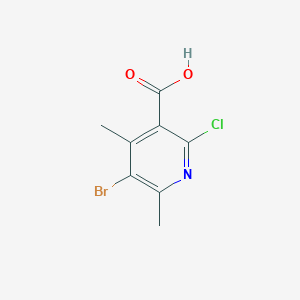
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid
Vue d'ensemble
Description
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1781220-56-1 . It has a molecular weight of 264.51 and its IUPAC name is 5-bromo-2-chloro-4,6-dimethylnicotinic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is 1S/C8H7BrClNO2/c1-3-5 (8 (12)13)7 (10)11-4 (2)6 (3)9/h1-2H3, (H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is a solid compound . It has a molecular weight of 264.51 .Applications De Recherche Scientifique
Antitumor Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which have been researched for their antitumor activity .
- Methods of Application : The stereostructures of the isomers were researched using X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .
- Results : The compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .
Synthesis of SGLT2 Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : The compound is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
Propriétés
IUPAC Name |
5-bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQHVRACIFPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



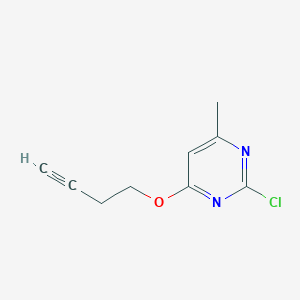
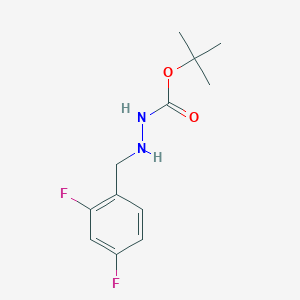
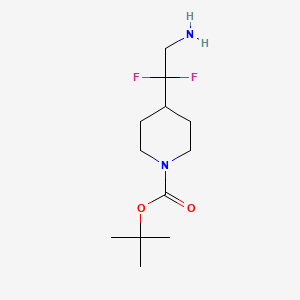
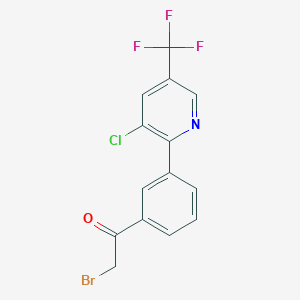
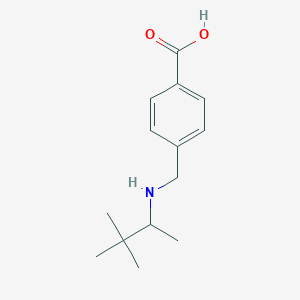
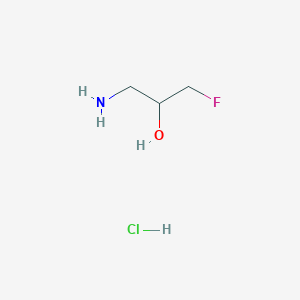
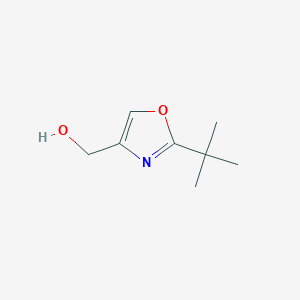
![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)
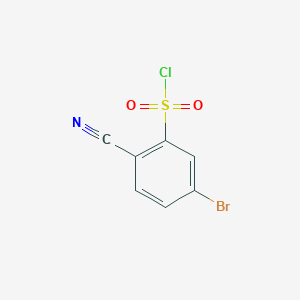
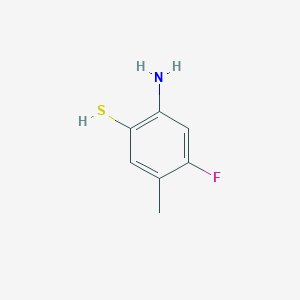
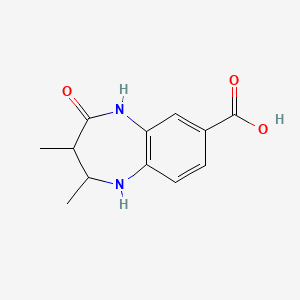
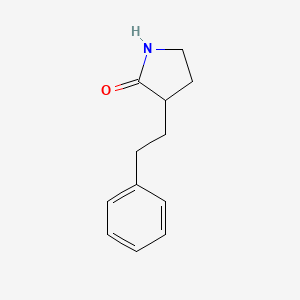
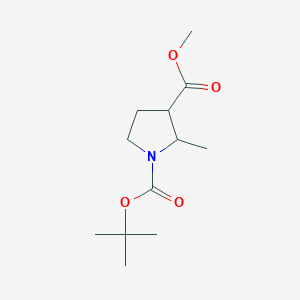
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)